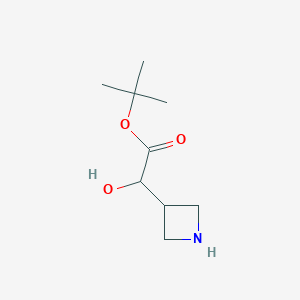

Boc-Azetidin-3-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boc-Azetidin-3-ylmethanol: is a chemical compound with the molecular formula C9H17NO3This compound is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) and is also utilized as an alkyl chain-based PROTAC linker for the synthesis of PROTACs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-Azetidin-3-ylmethanol can be synthesized from 1-N-Boc-3-Azetidinecarboxylic acid. The synthesis involves the reduction of 1-N-Boc-3-Azetidinecarboxylic acid using borane-THF at -78°C to 20°C under an inert atmosphere . The reaction is typically carried out for 2.5 hours.

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The key reagents used include acetonitrile, toluene, di-tert-butyl dicarbonate, benzylamine, formaldehyde, N,N-diisopropylethylamine, sodium borohydride, palladium, boron trifluoride diethyl etherate, tetrahydrofuran, trifluoroacetic anhydride, lithium aluminum hydride, hydrochloric acid, dichloromethane, methanol, sodium hydroxide, diethyl malonate, thionyl chloride, and ammonia .

Chemical Reactions Analysis

Types of Reactions: Boc-Azetidin-3-ylmethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered heterocycle .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and ammonia.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Scientific Research Applications

Boc-Azetidin-3-ylmethanol has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a linker in the synthesis of ADCs and PROTACs.

Biology: The compound is utilized in the development of biologically active molecules and in the study of protein-ligand interactions.

Medicine: this compound is involved in the synthesis of pharmaceutical compounds and drug delivery systems.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Boc-Azetidin-3-ylmethanol involves its role as a linker in ADCs and PROTACs. In ADCs, it helps in the targeted delivery of cytotoxic drugs to cancer cells by linking the drug to an antibody. In PROTACs, it facilitates the degradation of target proteins by linking the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .

Comparison with Similar Compounds

- 1-Boc-3-azetidinemethanol

- 1-Boc-3-(hydroxymethyl)azetidine

- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

Comparison: Boc-Azetidin-3-ylmethanol is unique due to its specific use as a non-cleavable linker in ADCs and as an alkyl chain-based PROTAC linker. Its stability and reactivity make it a valuable compound in various synthetic and research applications .

Biological Activity

Boc-Azetidin-3-ylmethanol is a compound with notable significance in medicinal chemistry, especially in the development of targeted therapies. This article explores its biological activity, synthetic pathways, and applications in drug development, particularly as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₇NO₃ and features a four-membered azetidine ring. The inherent ring strain contributes to its reactivity, making it a versatile intermediate in organic synthesis. Its unique structure allows it to function effectively as a non-cleavable linker in ADCs, enhancing the specificity of drug delivery to cancer cells while minimizing systemic toxicity .

Synthesis

The synthesis of this compound typically involves the reduction of 1-N-Boc-3-Azetidinecarboxylic acid using borane-tetrahydrofuran under controlled temperatures. This method highlights the compound's synthetic accessibility and versatility . The following table summarizes key synthetic methods and yields associated with this compound:

| Synthetic Method | Conditions | Yield |

|---|---|---|

| Reduction of 1-N-Boc-3-Azetidinecarboxylic acid | Borane-tetrahydrofuran at -78°C to 20°C | Variable |

| Reaction with amines | MeCN at 80°C | Up to 72% |

This compound's biological activity is primarily attributed to its role as a linker in ADCs and PROTACs. In ADCs, it facilitates the selective delivery of cytotoxic agents to target cancer cells, thereby enhancing therapeutic efficacy while reducing off-target effects. In PROTACs, it aids in the selective degradation of target proteins by linking them to E3 ubiquitin ligases, which is crucial for modulating protein levels within cells .

Case Studies

-

Antibody-Drug Conjugates (ADCs) :

- A study demonstrated that ADCs utilizing this compound as a linker exhibited improved targeting capabilities against various cancer cell lines. The ADCs showed significant cytotoxicity with reduced systemic side effects compared to traditional chemotherapeutics.

-

PROTAC Development :

- Research highlighted the use of this compound in developing PROTACs targeting specific oncogenic proteins. These PROTACs successfully induced degradation of target proteins in vitro, showcasing potential for therapeutic applications in cancer treatment.

Electrophilic Properties

This compound exhibits electrophilic properties that allow it to effectively engage with nucleophiles. This characteristic facilitates further synthetic modifications that can be exploited for developing new therapeutic agents . The following table outlines potential interactions and modifications:

| Interaction Type | Biological Target | Potential Application |

|---|---|---|

| Electrophilic attack | Nucleophiles | Synthesis of novel drugs |

| Linkage in ADCs | Cancer cells | Targeted drug delivery |

| PROTAC formation | E3 ligases | Protein degradation |

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

tert-butyl 2-(azetidin-3-yl)-2-hydroxyacetate |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7(11)6-4-10-5-6/h6-7,10-11H,4-5H2,1-3H3 |

InChI Key |

NNWGIGWQHUEPEW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CNC1)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.